molecular formula C9H7N7O4 B14226624 3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide CAS No. 521058-43-5

3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide

Cat. No.: B14226624
CAS No.: 521058-43-5
M. Wt: 277.20 g/mol
InChI Key: CBVKYWOYOUYKAS-UHFFFAOYSA-N
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Description

3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide is a chemical compound that belongs to the class of benzamides It features a nitro group, a tetrazole ring, and a carbamoyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide typically involves the following steps:

    Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

    Formation of Tetrazole Ring: The nitrated benzamide is then reacted with sodium azide and ammonium chloride under acidic conditions to form the tetrazole ring.

    Carbamoylation: The resulting compound is treated with phosgene or a suitable carbamoylating agent to introduce the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-amino-N-(2H-tetrazol-5-ylcarbamoyl)benzamide.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as explosives or propellants.

Mechanism of Action

The mechanism of action of 3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro group and tetrazole ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-1,2,4-triazol-5-one: A heterocyclic compound with similar explosive characteristics.

    3-nitrobenzamide: Lacks the tetrazole ring and carbamoyl group, making it less versatile in certain applications.

    N-(2H-tetrazol-5-ylcarbamoyl)benzamide:

Uniqueness

3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide is unique due to the presence of both the nitro group and the tetrazole ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns not seen in similar compounds.

Properties

CAS No.

521058-43-5

Molecular Formula

C9H7N7O4

Molecular Weight

277.20 g/mol

IUPAC Name

3-nitro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide

InChI

InChI=1S/C9H7N7O4/c17-7(5-2-1-3-6(4-5)16(19)20)10-9(18)11-8-12-14-15-13-8/h1-4H,(H3,10,11,12,13,14,15,17,18)

InChI Key

CBVKYWOYOUYKAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=O)NC2=NNN=N2

Origin of Product

United States

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